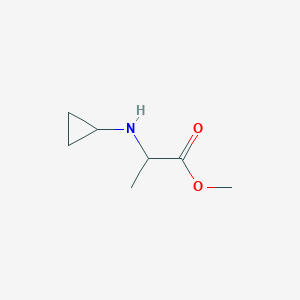

Methyl 2-(cyclopropylamino)propanoate

説明

“Methyl 2-(cyclopropylamino)propanoate” is a chemical compound with the CAS Number: 1228120-96-4 . It has a molecular weight of 143.19 and its IUPAC name is this compound .

Synthesis Analysis

The synthesis of propanol from propanoic acid involves two steps . The first step is the esterification of propanoic acid and methanol in the presence of the sulfuric acid catalyst with the mole ratio of 4:3 to produce methyl propanoate . The second step is the reduction of methyl propanoate with sodium using ethylene glycol as the solvent to yield propanol .Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H13NO2/c1-5(7(9)10-2)8-6-3-4-6/h5-6,8H,3-4H2,1-2H3 .Chemical Reactions Analysis

Esters, such as “this compound”, can undergo a condensation reaction similar to the aldol reaction called a Claisen Condensation . In this reaction, one ester acts as a nucleophile while a second ester acts as the electrophile, forming a new carbon-carbon bond .Physical and Chemical Properties Analysis

“this compound” is a liquid at room temperature . and should be stored at a temperature of 4 degrees Celsius .科学的研究の応用

1. Antifouling and Environmental Implications

The compound Methyl 2-(cyclopropylamino)propanoate has been studied in the context of its environmental implications, particularly related to antifouling agents. Irgarol 1051, a compound structurally similar to this compound, is a common algaecide used in antifouling paints. The study focused on the toxicities of Irgarol 1051 and its degradation products, highlighting their impact on marine primary producers like cyanobacteria and diatoms. The findings indicated that Irgarol 1051 is generally more toxic to marine autotrophs compared to its degradation products. This research underlines the ecological consequences of using such compounds in marine coatings and the potential risks posed to marine ecosystems Zhang et al., 2008.

2. Agricultural and Horticultural Applications

In the agricultural sector, this compound and related compounds have been explored for their potential to regulate plant growth and development. 1-Methylcyclopropene (1-MCP), a structurally related compound, has been extensively studied as an inhibitor of ethylene action. Research indicates that 1-MCP effectively prevents ethylene effects in a broad range of fruits, vegetables, and floricultural crops. The concentration, temperature, and treatment duration are critical factors determining the effectiveness of 1-MCP, with variations noted across different species and cultivars. The compound has been utilized to delay ripening and senescence, contributing to extended shelf life and improved postharvest quality of produce Blankenship & Dole, 2003.

3. Biofuel Research

This compound and its analogs have been investigated in the context of biofuel production and combustion. Research has focused on developing chemical kinetic mechanisms for biodiesel, using simpler molecules like methyl butanoate as surrogates to understand the combustion characteristics of more complex biodiesel molecules. This line of inquiry aims to advance the development of clean and efficient combustors that utilize alternative fuels, addressing the growing global demand for energy and concerns related to the environmental impact of fossil fuel usage Lai et al., 2011.

4. Influence on Food Flavour and Preservation

Compounds structurally related to this compound have been examined for their role in influencing the flavor of food products. Branched aldehydes, like 2-methyl propanal, derived from amino acids and related to the compound , are significant flavor compounds in various food products. Understanding the metabolic conversions, microbial composition, and food composition that influence the formation of these aldehydes is crucial for controlling their levels, thereby impacting the sensory quality of food Smit et al., 2009.

Safety and Hazards

“Methyl 2-(cyclopropylamino)propanoate” is classified as a dangerous substance . It has hazard statements H227, H315, H318, H335 . Precautionary measures include avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and using only outdoors or in a well-ventilated area .

Relevant Papers The relevant papers for “this compound” are not explicitly mentioned in the search results .

作用機序

Target of Action

Methyl 2-(cyclopropylamino)propanoate is a chemical compound with the CAS Number: 1228120-96-4

Biochemical Pathways

Cyclopropane, a structural motif in this compound, is widespread in natural products and is usually essential for biological activities . The enzymatic cyclopropanations can be grouped into two major pathways according to whether the reaction involves an exogenous C1 unit from S-adenosylmethionine (SAM) or not .

特性

IUPAC Name |

methyl 2-(cyclopropylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-5(7(9)10-2)8-6-3-4-6/h5-6,8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAOGZMWLQGAHRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)NC1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228120-96-4 | |

| Record name | methyl 2-(cyclopropylamino)propanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

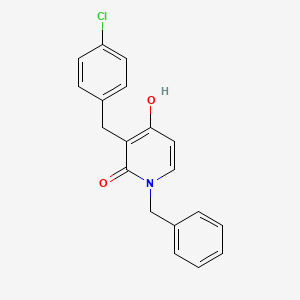

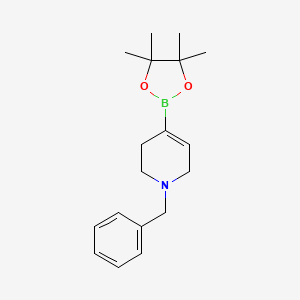

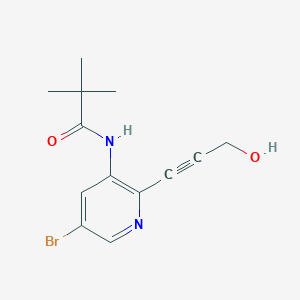

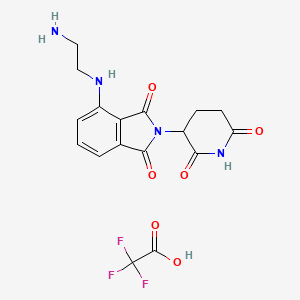

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[3-(pyridin-3-yl)phenyl]methyl}cyclopropanamine](/img/structure/B1373686.png)

![tert-butyl N-[2-amino-1-(2-ethylphenyl)ethyl]carbamate](/img/structure/B1373687.png)

![methyl 1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1373691.png)

![ethyl 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate](/img/structure/B1373705.png)